molecular formula C16H16N8O B2765356 4-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 1226455-89-5

4-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B2765356
CAS No.: 1226455-89-5
M. Wt: 336.359
InChI Key: HWPBQAZKMJMIDM-UHFFFAOYSA-N
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Description

The compound “4-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine)” is a complex organic molecule that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyrazole, pyrimidine, piperazine, and pyrazine rings. Typical synthetic routes might involve:

    Formation of Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Formation of Pyrimidine Ring: This might involve the condensation of a β-diketone with a guanidine derivative.

    Formation of Piperazine Ring: This can be synthesized by the cyclization of ethylenediamine with dihaloalkanes.

    Formation of Pyrazine Ring: This can be synthesized by the condensation of α-diketones with diamines.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the pyrazole or pyrazine rings.

    Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions but could include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand in coordination chemistry.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Receptor Binding: Possible applications in studying receptor-ligand interactions.

Medicine

    Drug Development: Potential as a lead compound in the development of new pharmaceuticals.

    Diagnostics: Use in the development of diagnostic agents.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include kinases, proteases, or other enzymes, and pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone
  • (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(quinolin-2-yl)methanone

Uniqueness

The uniqueness of “4-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine)” might lie in its specific combination of heterocyclic rings, which could confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

pyrazin-2-yl-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O/c25-16(13-11-17-3-4-18-13)23-8-6-22(7-9-23)14-10-15(20-12-19-14)24-5-1-2-21-24/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPBQAZKMJMIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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